N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S2/c1-21(2)28(23,24)12-5-3-11(4-6-12)17(22)20-18-19-13-9-14-15(10-16(13)27-18)26-8-7-25-14/h3-6,9-10H,7-8H2,1-2H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSCNMUEJGMTHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide typically involves multi-step organic reactions The process may start with the formation of the dioxino and thiazole rings, followed by their fusion with a benzene ring
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the transformation of specific functional groups within the compound.
Reduction: Reduction reactions could be used to modify the oxidation state of certain atoms in the molecule.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. These products can include various derivatives with modified chemical and physical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide may be studied for its potential biological activity. This could include investigations into its interactions with biological macromolecules, its effects on cellular processes, and its potential as a therapeutic agent.
Medicine
In medicine, the compound could be explored for its pharmacological properties. This might involve studies on its efficacy, toxicity, and mechanism of action in treating various diseases.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.
Mechanism of Action
The mechanism of action of N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific biological context and the nature of the compound’s activity.
Comparison with Similar Compounds
Benzothiazol-Amide Derivatives
Compounds with benzothiazol-amide backbones (e.g., N-[6-(4-t-Butylphenoxy)benzothiazol-2-yl]-4-(3-nitrobenzyloxy)benzamide (8a)) share structural similarities with the target compound. Key differences lie in the substituents on the benzamide ring:
Key Findings :
Triazole and Thiadiazine Derivatives
Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (7–9) () and sulfonamide derivatives () highlight the role of sulfonyl/sulfamoyl groups:
Key Findings :
- The target’s sulfamoyl group lacks the C=S vibration (~1250 cm⁻¹) seen in triazole-thiones, indicating distinct electronic environments .
- Benzothiadiazine derivatives () prioritize sulfonamide groups for diuretic activity, whereas the target’s dimethylsulfamoyl group may modulate selectivity for non-diuretic targets .
Thiazolidinone Derivatives
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives () feature a thiazolidinone core, contrasting with the benzothiazol-dioxino system:
Key Findings :
Pesticide Benzamide Analogs
Key Findings :
- Fluorinated substituents in pesticides enhance lipophilicity and membrane penetration, whereas the target’s dimethylsulfamoyl group may prioritize solubility for therapeutic use .
Biological Activity
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound has the following structural features:
- Molecular Formula : C16H19N3O5S2
- Molecular Weight : 397.5 g/mol
- Key Functional Groups :
- Benzothiazole moiety : Known for diverse biological activities.
- Dioxin structure : Imparts specific chemical reactivity.
- Dimethylsulfamoyl group : Enhances pharmacological properties.
Research indicates that this compound exhibits several biological activities:
- Inhibition of Inflammatory Pathways : It has been shown to reduce the release of interleukin-1 beta (IL-1β) in vitro, suggesting a role in modulating inflammatory responses.
- Anticancer Activity : Preliminary studies indicate antiproliferative effects against various cancer cell lines. Specific mechanisms include the induction of apoptosis and cell cycle arrest.
Biological Activity Overview
The biological activity of the compound can be summarized as follows:
Case Studies and Research Findings
- Inflammation Modulation : In vitro studies demonstrated that the compound effectively inhibits pyroptosis, a form of programmed cell death associated with inflammation. This was evidenced by reduced IL-1β levels in treated cells .
- Anticancer Potential : A study evaluated the compound's effects on human cancer cell lines, revealing significant antiproliferative activity. Notably, it showed efficacy comparable to established anticancer agents .
- Antimicrobial Activity : The compound was tested against various bacteria, showing promising results with minimum inhibitory concentrations (MIC) indicating effective antibacterial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
